molecular formula C20H21ClN4O2 B11248995 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11248995
M. Wt: 384.9 g/mol
InChI Key: DRWZDPOUMOVVPS-UHFFFAOYSA-N
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Description

N-[2-(6-CHLORO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features an indole and a hexahydrocinnolinone moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The hexahydrocinnolinone structure adds to the compound’s potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-CHLORO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-CHLORO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydride, potassium carbonate

Major Products

    Oxidation: Indole-2,3-diones

    Reduction: Hydroxylated hexahydrocinnolinone

    Substitution: Various substituted indole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(6-CHLORO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C20H21ClN4O2

Molecular Weight

384.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C20H21ClN4O2/c21-16-6-5-14-7-9-24(18(14)12-16)10-8-22-19(26)13-25-20(27)11-15-3-1-2-4-17(15)23-25/h5-7,9,11-12H,1-4,8,10,13H2,(H,22,26)

InChI Key

DRWZDPOUMOVVPS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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